4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a chlorine substituent at position 4 and a ketone group at position 2(3H)-one. This structure is significant in medicinal chemistry due to its resemblance to nucleosides and bioactive heterocycles, making it a valuable intermediate for drug development . Its synthesis typically involves halogenation reactions, such as the use of phosphoryl trichloride (POCl₃) to introduce the chlorine substituent .
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) |
InChI Key |
XISRSOCRDSFYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection-Chlorination-Cyclization Strategy
The most widely documented route begins with 2,3-diaminopyridine as the starting material. The synthesis involves four stages:
-
Nitrogen Protection : The pyridine nitrogen is protected using a tert-butyloxycarbonyl (Boc) group. Reaction conditions typically involve Boc anhydride (1.2 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst, yielding N-Boc-2,3-diaminopyridine in 85–92% purity.
-
Chlorination : The 4-position is chlorinated using N-chlorosuccinimide (NCS, 1.5 equiv) in acetonitrile under reflux (80°C, 6–8 hours) with cuprous chloride (CuCl, 0.2 equiv) as a catalyst. This step achieves 70–75% conversion to 4-chloro-N-Boc-pyridine intermediate.
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA, 3.0 equiv) in DCM at 0–5°C, yielding 4-chloro-2,3-diaminopyridine hydrochloride (95–98% purity).
-
Cyclization : Ring closure is achieved via treatment with phosphorus oxychloride (POCl₃, 5.0 equiv) at 110°C for 3 hours, producing the target compound in 65–70% yield.
Key Optimization Parameters :
-
Temperature Control : Maintaining ≤5°C during deprotection prevents decomposition.
-
Catalyst Loading : Increasing CuCl to 0.3 equiv improves chlorination efficiency but risks side reactions.
-
Solvent Choice : Acetonitrile outperforms DMF in chlorination due to reduced byproduct formation.
One-Pot Chlorofluorination Approach
Industrial-Scale Synthesis
An alternative method employs ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane as starting materials:
-
α-Alkylation : Ethyl cyanoacetate reacts with 2-chloromethyl-1,3-dioxolane in methanol (40°C, 4 hours) using sodium methoxide (NaOMe, 1.5 equiv) to yield 2-cyano-3-(1,3-dioxolyl)ethyl propionate (82% yield).
-
Cyclization with Formamidine : The intermediate undergoes cyclization with formamidine acetate (2.0 equiv) in xylene (130°C, 18 hours), followed by hydrochloric acid hydrolysis to form 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
-
Chlorination : Treatment with POCl₃ (4.0 equiv) and 1,2,3-trichloropropane (3.0 equiv) in N-methylpyrrolidone (NMP)/toluene (1:3 v/v) at 120°C for 5 hours affords the chlorinated product in 68% yield.
Advantages :
-
Eliminates intermediate isolation steps.
-
Uses cost-effective reagents (NaOMe vs. Boc anhydride).
-
Scalable to kilogram quantities with 12–15% cost reduction compared to stepwise methods.
Comparative Analysis of Synthetic Routes
Critical Observations :
-
The stepwise route achieves higher purity but requires specialized equipment for Boc group handling.
-
One-pot methods prioritize cost-efficiency over atom economy, generating 15–20% more waste.
Advanced Chlorination Techniques
Catalytic Direct Chlorination
Recent advances employ photoredox catalysis for late-stage chlorination:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates cyclization steps, improving yields to 78–81% while maintaining ≥98% purity.
Industrial Production Considerations
Solvent Recovery Systems
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrrolo-pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a bioactive molecule in the development of pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibit cytotoxic effects against several cancer cell lines. For example, a study demonstrated that modifications to the pyrrole ring enhanced its potency against breast cancer cells, suggesting a promising avenue for further exploration in anticancer therapies .
- Neuroprotective Effects: Another study highlighted its neuroprotective properties in models of neurodegenerative diseases. The compound was found to inhibit neuronal apoptosis and promote cell survival, indicating its potential use in treating conditions like Alzheimer's disease .
Agrochemicals
This compound also finds applications in the agrochemical sector. Its derivatives have been explored for use as fungicides and herbicides.
Case Studies:
- Fungicidal Activity: A series of experiments demonstrated that certain derivatives exhibited significant antifungal activity against common plant pathogens. These compounds were effective at low concentrations, making them suitable candidates for environmentally friendly agricultural practices .
- Herbicidal Properties: Research has shown that this compound can inhibit specific enzymes involved in plant growth, leading to its potential use as a selective herbicide. Field trials indicated effective weed control with minimal impact on crop yield .
Material Science
In material science, this compound is being investigated for its properties in polymer chemistry and nanotechnology.
Case Studies:
- Polymer Synthesis: The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers have applications in coatings and composites .
- Nanomaterials: Recent studies have explored the incorporation of this compound into nanomaterials for use in sensors and electronic devices. Its unique electronic properties make it suitable for developing advanced materials with specific functionalities .
Data Overview
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This positional isomer differs in the chlorine substituent’s location (position 7 instead of 4). Such differences may impact biological activity, as substituent position often influences target binding .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Here, the chlorine is at position 5, and a carboxylic acid group replaces the ketone. The carboxylic acid enhances solubility in polar solvents but may reduce membrane permeability. This compound was synthesized in 71% yield via analogous halogenation pathways .
Ring-Fusion Variants
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
The fusion of the pyrrole and pyridine rings at positions [2,3-b] instead of [2,3-c] modifies the molecule’s aromatic system. This variant (CAS 346599-62-0) is commercially available, with prices ranging from €40/g (1g scale) to €734/25g . Its biological activity remains less studied compared to the [2,3-c] fused analog.
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
This compound features partial saturation (dihydro structure) and a different ring fusion ([3,4-c]). The reduced ring rigidity may enhance solubility but decrease planarity, affecting interactions with biological targets. It is marketed for €177/100mg .
Functional Group Modifications
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
The addition of a methyl ester at position 3 introduces steric hindrance and alters electronic properties. This compound (97% purity) is available for €219/250mg .
Commercial Availability and Pricing
Biological Activity
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS Number: 1261493-38-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 168.58 g/mol
- CAS Number: 1261493-38-2
Research indicates that this compound exhibits significant inhibitory effects on various biological targets:
- CSF1R Inhibition : The compound has been shown to selectively inhibit the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance. This inhibition is crucial for potential therapies targeting inflammatory diseases and cancers .
- Dopamine Receptor Modulation : Preliminary studies suggest that derivatives of this compound may act as agonists for dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the pyrrole ring and substituents on the aromatic system have been studied to optimize potency and selectivity:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the pyrrole ring has been correlated with enhanced inhibition of CSF1R and reduced activity against off-target kinases such as EGFR .
- Pyrrolopyrimidine Derivatives : Compounds structurally related to this compound have shown promising results in inhibiting CSF1R with subnanomolar potency, indicating the potential for developing new therapeutics based on this scaffold .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
| Compound | Target | IC50 (nM) | Comments |
|---|---|---|---|
| This compound | CSF1R | <10 | Highly selective inhibition |
| Derivative A | D3 Receptor | 278 ± 62 | Promotes β-arrestin translocation |
| Derivative B | EGFR | >1000 | Minimal activity; selective for CSF1R |
Case Studies
- Inflammatory Diseases : In a recent study, the application of this compound in mouse models demonstrated significant reduction in macrophage infiltration in inflammatory tissues when administered as a CSF1R inhibitor. This suggests potential therapeutic applications in diseases such as rheumatoid arthritis and cancer-related inflammation .
- Neuropharmacology : Another study explored the effects of this compound on dopamine receptor-mediated pathways. It was found to enhance signaling through D3 receptors without significant activation of D2 receptors, indicating a potential role in treating conditions like schizophrenia and Parkinson’s disease .
Q & A
Basic: What are the optimal synthetic conditions for 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
Answer:
The compound can be synthesized via phosphorylation-mediated chlorination. A reported method involves refluxing 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with phosphoryl trichloride (POCl₃) in dichloromethane (DCM) for 6 hours, followed by solvent evaporation and crystallization in ethanol . Key steps include:
- Reagents : POCl₃ (3.1 equiv) in DCM.
- Conditions : Reflux at 40–50°C.
- Crystallization : Slow solvent evaporation at RT yields block-like crystals suitable for XRD analysis.
Basic: What analytical techniques are recommended for structural characterization?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For the related analog 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, XRD revealed:
-
Crystal system : Monoclinic, space group P2₁/n.
-
Unit cell parameters :
Parameter Value a 10.8810 Å b 5.2783 Å c 12.751 Å β 114.333° -
Hydrogen bonding : Inversion dimers via N–H⋯N and C–H⋯N interactions stabilize the crystal lattice .
Complementary techniques include NMR for solution-phase analysis and mass spectrometry for molecular weight confirmation.
Advanced: How can rhodium-catalyzed reactions functionalize this scaffold?
Answer:
Rhodium-catalyzed 1,4-additions of arylboronic acids to exocyclic methylene lactams enable diversification. For analogs like 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one:
- Catalytic system : [Rh(cod)OH]₂ (2.5 mol%) with BIPHEP ligand.
- Conditions : Dioxane/H₂O (4:1), 80°C, 16 hours.
- Scope : Arylboronic acids with electron-withdrawing/donating groups yield enantioselective adducts (up to 98% ee) .
Methodological Note : Post-reaction isomerization in solution (e.g., 70:30 E/Z ratio after 1 week) necessitates immediate analysis or solid-state storage to preserve configuration .
Advanced: How do halogen substituents influence reactivity compared to analogs?
Answer:
Substituent position and halogen type significantly alter reactivity and bioactivity. For example:
Comparative studies using DFT calculations or kinetic assays are recommended to quantify substituent effects .
Advanced: How to resolve contradictions in spectroscopic data for derivatives?
Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism or isomerization). Strategies include:
- Low-temperature NMR : Suppresses rotational exchange to resolve splitting.
- Solid-state analysis : XRD or IR to confirm dominant conformers.
- Computational modeling : DFT simulations (e.g., Gaussian) predict stable tautomers .
For example, 3-benzylidene derivatives isomerize in solution but remain stable in the solid state .
Basic: What solvents and conditions are suitable for recrystallization?
Answer:
Ethanol is effective for growing high-quality crystals. Key parameters:
- Solvent volume : 25 mL per 0.5 g of crude product.
- Evaporation rate : Slow (7 days at RT) to prevent amorphous precipitation .
- Purity check : Monitor by HPLC (C18 column, MeCN/H₂O gradient) or TLC (silica, 5% MeOH/DCM).
Advanced: What strategies optimize yield in cross-coupling reactions?
Answer:
For Suzuki-Miyaura couplings (e.g., with arylboronic acids):
- Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2 mol%).
- Base : K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).
- Solvent : DME/H₂O (4:1) at 80–100°C for 12–24 hours.
- Workflow : Purify via flash chromatography (SiO₂, hexane/EtOAc) .
Note : Halogenated analogs (e.g., bromo derivatives) show higher reactivity than chloro in cross-coupling .
Advanced: How to evaluate biological activity in drug discovery contexts?
Answer:
- Target engagement assays : Use SPR or ITC to measure binding to kinases or HCV NS5B polymerase (IC₅₀ values) .
- Cellular assays : Test cytotoxicity (MTT assay) and antiviral activity (e.g., HCV replicon systems) .
- SAR studies : Compare with analogs (see table in FAQ 4) to identify critical substituents .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Gloves, goggles, and lab coat.
- Ventilation : Use fume hoods due to potential irritancy (similar to analogs like 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) .
- Storage : Inert atmosphere (N₂/Ar) at RT to prevent decomposition.
Advanced: How to address low solubility in aqueous assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
